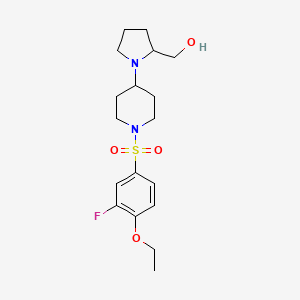

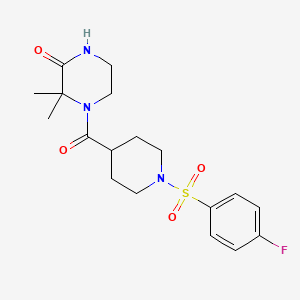

(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers typically start with commercially available starting materials, such as 4-ethoxy-3-fluorophenylsulfonyl chloride and piperidin-4-ol. These reactants undergo a series of chemical transformations, including sulfonylation, cyclization, and reduction, to yield the final product. The synthetic route may vary depending on the specific research group or literature source .

Molecular Structure Analysis

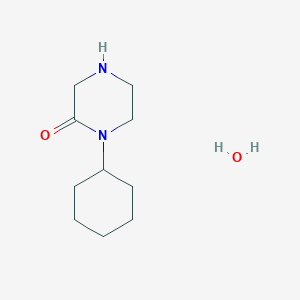

The molecular structure of Compound X is crucial for understanding its properties. It consists of a piperidine ring (piperidin-4-yl), a pyrrolidine ring (pyrrolidin-2-yl), and an attached methanol group. The sulfonyl moiety contributes to its overall stability and reactivity. Researchers use techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise three-dimensional arrangement .

Chemical Reactions Analysis

Compound X participates in various chemical reactions. Notably, its piperidine and pyrrolidine rings can undergo functionalization, leading to diverse derivatives. Researchers explore cross-coupling reactions, oxidation, and reduction pathways to modify its structure. Additionally, the methanol group may be involved in esterification or other alcohol-based reactions .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on compounds with similar structural motifs, such as sulfonated piperidines or pyrrolidines, focuses on their synthesis and crystal structure. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involves the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. The resulting compound's structure was characterized by X-ray crystallography, revealing a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom. Such studies are crucial for understanding the molecular geometry and potential reactivity of related compounds (Girish et al., 2008).

Potential Applications in Polymer Science

Compounds with sulfonyl and ether functional groups are of interest in polymer science, particularly for their use in proton exchange membranes (PEMs) for fuel cells. For instance, poly(arylene ether sulfone)s with sulfonated side chains have been synthesized and characterized for their potential as PEMs. These materials demonstrate good mechanical strength and high proton conductivity, attributes that are desirable for fuel cell applications. The inclusion of sulfonyl and ether groups in the polymer backbone contributes to the material's overall performance (Kim, Robertson, & Guiver, 2008).

Chemical Reactivity and Transformations

The reactivity of compounds containing piperidine and sulfonyl groups has been studied in the context of synthesizing heterocyclic compounds. For example, conjugate additions of amino alcohols to vinyl sulfones, followed by subsequent chemical transformations, provide a route to substituted pyrrolidines. These reactions often involve stereospecific rearrangements, indicating the complex reactivity associated with such functional groups. This type of research can shed light on the synthetic versatility of compounds containing piperidine and sulfonyl groups and their potential utility in synthesizing a wide range of biologically active compounds (Back, Parvez, & Zhai, 2003).

Propriétés

IUPAC Name |

[1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O4S/c1-2-25-18-6-5-16(12-17(18)19)26(23,24)20-10-7-14(8-11-20)21-9-3-4-15(21)13-22/h5-6,12,14-15,22H,2-4,7-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJHIKFMPJOMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)